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Compound of Interest

Compound Name: 2-Bromo-5-phenylpyridine

Cat. No.: B012136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-
bromo-5-phenylpyridine as a versatile intermediate in the synthesis of pharmaceutically

relevant compounds. The focus is on its application in the construction of core scaffolds for

cyclooxygenase-2 (COX-2) inhibitors and kinase inhibitors, two important classes of therapeutic

agents.

Introduction
2-Bromo-5-phenylpyridine is a key building block in medicinal chemistry. Its disubstituted

pyridine core, featuring a reactive bromine atom at the 2-position and a phenyl group at the 5-

position, allows for diverse and strategic functionalization. The bromine atom is particularly

amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

coupling, enabling the facile formation of carbon-carbon bonds. This characteristic makes it an

ideal starting material for the synthesis of complex diarylheterocycles, which are prominent

motifs in many approved drugs.
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Selective COX-2 inhibitors are a significant class of non-steroidal anti-inflammatory drugs

(NSAIDs) that are widely used for the management of pain and inflammation with a reduced

risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] A common structural

feature of many selective COX-2 inhibitors is a diarylheterocycle core.[2] The drug Etoricoxib,

for instance, is a bipyridine derivative. The synthesis of such compounds often relies on the

coupling of a pyridyl halide with an appropriate arylboronic acid.[3][4] 2-Bromo-5-
phenylpyridine serves as an excellent precursor for constructing a similar diarylpyridine

scaffold.

The key transformation is a Suzuki-Miyaura cross-coupling reaction to introduce a substituted

phenyl group, such as a 4-(methylsulfonyl)phenyl moiety, which is known to impart COX-2

selectivity.[2]

Synthetic Pathway
The proposed synthetic pathway involves the palladium-catalyzed Suzuki-Miyaura coupling of

2-bromo-5-phenylpyridine with (4-(methylsulfonyl)phenyl)boronic acid to yield the

corresponding diarylpyridine.

Starting Materials

Suzuki-Miyaura Coupling

Product

2-Bromo-5-phenylpyridine

Pd Catalyst (e.g., Pd(PPh3)4)
Base (e.g., K2CO3)

Solvent (e.g., Dioxane/H2O)

 (4-(Methylsulfonyl)phenyl)boronic acid 

 2-(4-(Methylsulfonyl)phenyl)-5-phenylpyridine 
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Caption: Synthetic pathway for a diarylpyridine COX-2 inhibitor core.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and

scales.

Materials:

2-Bromo-5-phenylpyridine (1.0 equiv)

(4-(Methylsulfonyl)phenyl)boronic acid (1.2 equiv)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv)

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

Solvent: 1,4-Dioxane and water (4:1 mixture, degassed)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry round-bottom flask, add 2-bromo-5-phenylpyridine, (4-

(methylsulfonyl)phenyl)boronic acid, and potassium carbonate.

Add the palladium catalyst to the flask.

Evacuate and backfill the flask with an inert gas three times.

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

Heat the reaction mixture to 90-100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
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Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-

(methylsulfonyl)phenyl)-5-phenylpyridine.

Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions and yields for Suzuki-Miyaura

coupling reactions with various bromopyridine derivatives, which can be used as a starting

point for optimization.

Entry
Aryl
Halide

Boronic
Acid
Partner

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1

2-Bromo-

5-

phenylpy

ridine

(4-

Methylsul

fonyl)phe

nylboroni

c acid

Pd(PPh₃)

₄ (5)
K₂CO₃

Dioxane/

H₂O
90-100

75-85

(expecte

d)

2

2-Amino-

5-bromo-

4-

methylpy

ridine

Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄

Dioxane/

H₂O
90 85[3]

3

5-Bromo-

2-

methylpy

ridin-3-

amine

4-

Methoxy

phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄

Dioxane/

H₂O
90 88[3]
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Application Note 2: Synthesis of Aminopyridine
Scaffolds for Kinase Inhibitors
Background
The aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the

development of kinase inhibitors.[5] These compounds often interact with the hinge region of

the kinase ATP-binding site. The synthesis of these inhibitors can be achieved using

bromopyridine derivatives as starting materials.[5] While 2-bromo-5-phenylpyridine itself is

not an aminopyridine, it can be readily converted to aminopyridine derivatives through

reactions like the Buchwald-Hartwig amination. This allows for the introduction of an amino

group at the 2-position, which can then be further functionalized to build a variety of kinase

inhibitors.

Synthetic Workflow
The workflow involves a palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-5-
phenylpyridine to introduce a protected amino group, followed by deprotection and

subsequent elaboration into a kinase inhibitor.
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Caption: Workflow for the synthesis of kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of 2-bromopyridines.

Materials:
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2-Bromo-5-phenylpyridine (1.0 equiv)

Amine source (e.g., Benzophenone imine, 1.2 equiv)

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

Ligand (e.g., XPhos, 0.08 equiv)

Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 equiv)

Anhydrous solvent (e.g., Toluene)

Inert atmosphere (Nitrogen or Argon)

Procedure:

In an inert atmosphere glovebox, charge a reaction tube with the palladium catalyst,

ligand, and sodium tert-butoxide.

In a separate vial, dissolve 2-bromo-5-phenylpyridine and the amine source in

anhydrous toluene.

Add the solution of the pyridine and amine to the reaction tube containing the catalyst,

ligand, and base.

Seal the tube and heat the reaction mixture to 80-110 °C.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

After cooling, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

The resulting protected amine can be deprotected under acidic conditions (e.g.,

hydrochloric acid in methanol) to yield 2-amino-5-phenylpyridine.

Purify the product by column chromatography or recrystallization.
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Data Presentation: Buchwald-Hartwig Amination
Conditions
The following table provides representative conditions for the Buchwald-Hartwig amination of

bromopyridines.

Entry
Aryl
Halide

Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Yield
(%)

1

2-

Bromo-

5-

phenylp

yridine

Benzop

henone

imine

Pd₂(dba

)₃ (2)

XPhos

(8)
NaOtBu Toluene 110

80-90

(expect

ed)

2

2-

Bromop

yridine

Morphol

ine

Pd(OAc

)₂ (2)

BINAP

(3)
Cs₂CO₃ Toluene 100 95

3

2-

Bromo-

4-

methylp

yridine

Aniline
Pd₂(dba

)₃ (1)

XPhos

(4)
NaOtBu Toluene 100 88

Signaling Pathway Visualization
Derivatives of 2-amino-5-phenylpyridine can be developed into inhibitors of various kinases,

such as p38 MAP kinase, which is involved in inflammatory signaling pathways.
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Caption: Simplified p38 MAP kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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